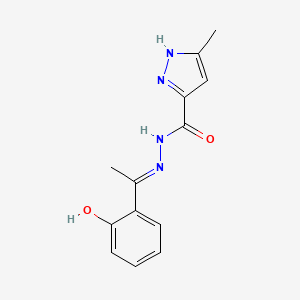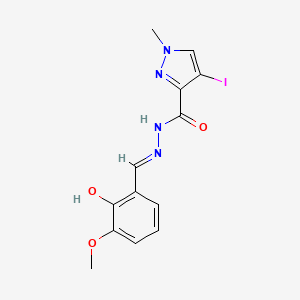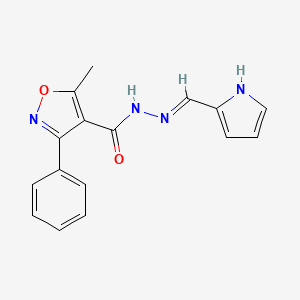![molecular formula C17H18N2O2 B604739 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol CAS No. 874592-14-0](/img/structure/B604739.png)
4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol” is a chemical compound. It has a molecular weight of 310.48 . The compound is stored at room temperature and is in the form of a powder . The compound’s IUPAC name is 4-(4-amino-3-isopropyl-5-methylbenzyl)-2-isopropyl-6-methylphenylamine .
Molecular Structure Analysis
The compound contains a total of 44 bonds, including 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . It has a melting point of 73-74 degrees Celsius . The compound’s IUPAC name is 4-(4-amino-3-isopropyl-5-methylbenzyl)-2-isopropyl-6-methylphenylamine .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung hat vielversprechende Ergebnisse im Bereich der Krebsforschung gezeigt. Sie wurde in vitro an menschlichen und tierischen Zelllinien getestet und zeigte eine signifikante antiproliferative Aktivität gegen die Brustkrebszelllinien MFC-7 und MDA-MB-231 {svg_1}. Die Verbindung erwies sich als sicher für BLAB 3T3 und MFC-10A Zellen, was sie für weitere Experimente zur Etablierung ihrer Antitumoraktivität geeignet macht {svg_2}.
Arzneimittelentwicklung und -optimierung
Die Entwicklung der Zielverbindungen basierte auf der strukturellen Optimierung {svg_3}. Die erhaltenen Derivate wurden auf ihre Auswirkungen auf verschiedene Zelllinien getestet. Basierend auf der Energieanalyse wurden die stabilsten Konformere ausgewählt und mit Hilfe der Dichtefunktionaltheorie (DFT) optimiert {svg_4}. Dies zeigt das Potenzial der Verbindung im Bereich der Arzneimittelentwicklung und -optimierung.
Biologische Interaktion
Sowohl für die Benzyl- als auch für die Aryl-substituierten 4-Amino-5-methyl-thieno[2,3-d]pyrimidin-6-carboxylate wird erwartet, dass sie unabhängig von der Polarität des Mediums in ihren 4-Amino-Tautomerenformen mit biologischen Zielmolekülen interagieren {svg_5}. Dies deutet auf das Potenzial der Verbindung hin, mit verschiedenen biologischen Zielmolekülen zu interagieren, was zu verschiedenen therapeutischen Anwendungen führen könnte.
Antituberkulose-Aktivität
Obwohl nicht direkt mit der genauen Verbindung verwandt, haben ähnliche Strukturen eine signifikante Antituberkulose-Aktivität gezeigt. Beispielsweise wurde N3-(substituiertes Phenyl)-N5-(substituiertes Phenyl)-4-(4,5-dichlor-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridin-3,5-dicarboxamid synthetisiert und auf seine Antituberkulose-Aktivität gegen den Mycobacterium tuberculosis Stamm getestet {svg_6}. Dies deutet auf eine mögliche Antituberkulose-Aktivität der fraglichen Verbindung hin.
Korrosionsschutz
Auch hier haben ähnliche Strukturen, obwohl nicht direkt mit der genauen Verbindung verwandt, im Korrosionsschutz Anwendung gefunden. So wurde beispielsweise 2-Amino-4-methoxy-6-methyl-1,3,5-triazin als organischer Inhibitor zur Korrosionsverhinderung eingesetzt {svg_7}. Dies deutet auf mögliche Anwendungen der Verbindung in der Materialwissenschaft und -technik hin.
Breites therapeutisches Potenzial
Imidazol, eine ähnliche heterozyklische Einheit, ist bekannt für seine breite Palette an chemischen und biologischen Eigenschaften {svg_8}. Es wurde bei der Entwicklung neuer Medikamente mit verschiedenen biologischen Aktivitäten wie antibakteriellen, antimykobakteriellen, entzündungshemmenden, antitumorigenen, antidiabetischen, antiallergischen, fiebersenkenden, antiviralen, antioxidativen, antiamöbischen, antihelminthischen, antifungalen und ulzerogenen Aktivitäten eingesetzt {svg_9}. Dies deutet darauf hin, dass die fragliche Verbindung mit ihrer ähnlichen Struktur ebenfalls ein breites therapeutisches Potenzial haben könnte.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, which can affect various biological processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various cellular processes such as signal transduction, gene expression, and metabolic pathways . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .
Pharmacokinetics
For example, its absorption can be affected by its solubility in aqueous and lipid environments, its distribution can be influenced by its size and charge, and its metabolism and excretion can be affected by its chemical stability and interactions with metabolic enzymes .
Result of Action
Based on its potential targets and mode of action, it may have effects such as altering enzyme activity, modulating signal transduction pathways, and affecting gene expression . These changes can have various effects on cellular functions and behaviors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the presence of metabolic enzymes that can modify the compound . These factors can affect the compound’s ability to reach its targets, its interactions with its targets, and its overall biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol for use in laboratory experiments include its low cost, its wide availability, and its ability to act as a catalyst in various reactions. Its low cost makes it an attractive choice for research, while its wide availability makes it easy to obtain. In addition, its ability to act as a catalyst makes it useful for synthesizing a variety of compounds.
The main limitation of this compound for use in laboratory experiments is its lack of specificity. It is not able to distinguish between different molecules, meaning that it may react with molecules that are not intended targets. This can lead to unwanted side reactions and can make it difficult to obtain the desired product.
Zukünftige Richtungen
Future research on 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol should focus on further elucidating its biochemical and physiological effects, as well as its potential applications in drug design and development. In addition, further research should be conducted to explore its potential as a ligand in coordination chemistry and its ability to interact with proteins involved in cell signaling pathways. Finally, further research should be conducted to explore its potential as a catalyst in the synthesis of polymers and other materials.
Synthesemethoden
4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol can be synthesized by the reaction of 4-amino-2-methylphenol and 5-(propan-2-yl)-1,3-benzoxazole in the presence of an acid catalyst. This reaction takes place in a two-step process, with the first step involving the formation of an intermediate compound and the second step involving the formation of the desired product. The reaction can be carried out in either an aqueous or organic solvent, depending on the desired yield and purity of the product.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-amino-2-methyl-6-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-9(2)11-4-5-15-14(7-11)19-17(21-15)13-8-12(18)6-10(3)16(13)20/h4-9,20H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPEURXKIGGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604659.png)
![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604664.png)

![1-(1,3-benzothiazol-2-yl)-4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B604666.png)
![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)
![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B604671.png)
![2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B604674.png)

![8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B604678.png)
![2-{[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604679.png)
